MART-1(27-35)(human), also known as Melan-A, is a peptide derived from the Melan-A/MART-1 protein, which is a melanocyte differentiation antigen recognized by cytotoxic T lymphocytes. This nonamer peptide, consisting of amino acids 27 to 35 of the MART-1 protein, serves as a significant target in melanoma immunotherapy due to its role in T cell recognition of melanoma cells. The MART-1 antigen is predominantly expressed in normal melanocytes and most melanoma tissues, making it an attractive candidate for therapeutic strategies aimed at enhancing anti-tumor immune responses .
MART-1(27-35)(human) is classified as a tumor-associated antigen and is primarily sourced from human melanoma cells. It is recognized by HLA-A2-restricted T cells, which play a crucial role in the immune response against melanoma. The peptide sequence is characterized by its immunogenic properties, particularly its ability to elicit responses from cytotoxic T lymphocytes .
The synthesis of MART-1(27-35)(human) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The following steps outline the general process:
This method allows for precise control over the peptide's sequence and modifications, ensuring that MART-1(27-35)(human) retains its biological activity .
MART-1(27-35)(human) has the following molecular characteristics:
This sequence plays a crucial role in its interaction with major histocompatibility complex (MHC) molecules and T cell receptors .
MART-1(27-35)(human) participates in various biochemical interactions, primarily involving its binding to MHC class I molecules on antigen-presenting cells. This binding facilitates the recognition by CD8+ T cells, leading to T cell activation and subsequent immune responses against melanoma cells.
The interactions can be summarized as follows:
The mechanism of action of MART-1(27-35)(human) involves several key steps:
MART-1(27-35)(human) exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including immunological assays and therapeutic development.
MART-1(27-35)(human) has significant applications in cancer immunotherapy research:
The Mart-1 (Melanoma Antigen Recognized by T cells) protein, also termed Melan-A, emerged as a critical melanoma-associated antigen in the mid-1990s. Its immunodominant epitope, Mart-1(27-35), was identified through systematic analysis of cytotoxic T lymphocytes (CTLs) derived from tumor-infiltrating lymphocytes (TILs) in HLA-A2-positive melanoma patients. Researchers isolated CTLs that selectively recognized melanoma cells and employed cDNA library expression cloning to pinpoint the gene encoding this antigen [4] [6]. The minimal epitope was refined to the 9-amino acid sequence AAGIGILTV, corresponding to residues 27–35 of the native Mart-1 protein [6] [7]. This peptide was found to be presented by HLA-A*0201 molecules and recognized by the majority of HLA-A2-restricted, melanoma-specific TILs, establishing it as a prime target for immunotherapy [3] [6]. Key studies demonstrated that Mart-1(27-35)-specific CTLs could lyse HLA-A2-matched melanoma cells in vitro, confirming its physiological relevance as a naturally processed tumor antigen [4] [7].
Table 1: Key Discoveries in Mart-1(27-35) Research Timeline
Year | Discovery | Significance | Reference |
---|---|---|---|
1994 | Cloning of MART-1 gene and identification as melanoma antigen | First description of MART-1 as a shared melanoma antigen | Kawakami et al. |
1996 | Characterization of AAGIGILTV as immunodominant HLA-A2-restricted epitope | Defined minimal optimal epitope for CTL recognition | Cormier et al. |
1999 | Development of superagonist variant LAGIGILTV (Leu²⁸ substitution) | Created enhanced-potency analogue for therapeutic vaccines | [3] |
Mart-1(27-35) originates from a melanocyte differentiation protein fundamentally involved in melanin biosynthesis. The Mart-1 protein is exclusively expressed in melanocytes, retinal pigment epithelium, and melanin-producing cancers, making it an ideal tumor-specific target [4] [7]. This restricted expression pattern allows Mart-1(27-35)-directed therapies to selectively target melanoma cells while minimizing off-tissue toxicity. Biochemically, the native peptide exhibits intermediate binding affinity for HLA-A2 molecules (dissociation constant Kd ≈ 50-100 nM), which partially explains its suboptimal immunogenicity in natural antitumor responses [1] [8]. In melanoma pathogenesis, the peptide serves as a marker of melanocytic lineage, with over 85% of metastatic melanomas presenting Mart-1(27-35)/HLA-A2 complexes on their surface [4] [6]. However, tumors employ multiple immune evasion strategies, including downregulation of this antigen and impaired antigen processing, limiting spontaneous T-cell responses against this self-epitope [8].
The peptide’s structure-function relationship has been extensively characterized: The alanine residues at positions 1 and 2 (AA²⁷-²⁸) serve as primary HLA-A2 anchors, while leucine⁷ (Leu³³) and valine⁹ (Val³⁵) contribute to T-cell receptor (TCR) engagement [1] [3]. Modifications at these positions significantly impact immunogenicity—for example, substituting alanine²⁸ with leucine creates the analogue ELAGIGILTV (Mart-1(26-35)), enhancing HLA-A2 binding affinity by >10-fold [2] [5].
Mart-1(27-35) represents a paradigmatic self-antigen for investigating fundamental mechanisms of tumor immunogenicity and immune escape. Its weak immunogenicity stems from multiple factors: 1) Central T-cell tolerance depletes high-avidity Mart-1(27-35)-reactive T cells; 2) The peptide’s moderate HLA-A2 affinity limits complex stability; and 3) Tumor-induced immunosuppression inhibits effector T-cell function [1] [3] [8]. These properties make it an ideal model for developing and testing immunoenhancement strategies:
A. Analogue Design: Substitution at anchor residues enhances HLA binding. The superagonist variant [Leu²⁸]Mart-1(27-35) (LAGIGILTV) induces CTLs with superior functional avidity, enhanced interferon-γ production, and resistance to antagonism by natural peptide variants compared to the native epitope [3]. Structural modifications incorporating β-amino acids (e.g., β-HIle at position 30) create protease-resistant analogues with prolonged HLA-A2 complex stability while maintaining TCR recognition profiles [1].
Table 2: Engineered Analogues of Mart-1(27-35) and Their Immunogenic Properties
Analogue | Modification | HLA-A2 Affinity | T-cell Recognition | Functional Advantage |
---|---|---|---|---|
LAGIGILTV ([Leu²⁸]) | A²⁸→L substitution | 5-fold increase | Enhanced | Induces IL-2 secreting CTLs; resists antagonism |
[Leu²⁸,β-HIle³⁰] | β-amino acid at TCR contact | 8-fold increase | Preserved | Prolonged complex stability; protease resistance |
ELAGIGILTV (26-35,27L) | N-terminal extension + A27→L | >10-fold increase | Enhanced | Improved DC processing and presentation |
B. Delivery Innovations: Encapsulating Mart-1(27-35) in sterically stabilized liposomes (SSL) significantly enhances immunogenicity. SSL encapsulation: 1) Protects against plasma peptidases (50% degradation reduction); 2) Increases DC uptake 3-fold; 3) Enhances specific CTL lysis by 500% at low peptide concentrations; and 4) Facilitates CD8⁺ T-cell priming in healthy donor PBMCs and melanoma TILs at 10-100-fold lower doses than soluble peptide [8].
C. Adjuvant Synergy: Combining Mart-1(27-35) with TLR9 agonists (e.g., PF-3512676) and GM-CSF in oil-in-water emulsions promotes dendritic cell maturation and antigen presentation. This formulation increased antigen-specific T-cell frequencies 10-fold in vaccinated patients compared to peptide alone [2] [8]. These approaches collectively transform Mart-1(27-35) from a poorly immunogenic self-peptide into a potent vaccine component, providing critical insights for targeting other self-antigens in cancer immunotherapy.
Table 3: Strategies to Overcome Immunogenicity Limitations of Native Mart-1(27-35)
Strategy | Mechanism | Key Findings | Reference |
---|---|---|---|
Liposome Encapsulation | Protects from degradation; enhances DC uptake | 5-fold increase in tumor cell lysis; 50% plasma stability increase | [8] |
TLR9 Agonist Combination | Activates DC maturation; enhances costimulation | 10-fold increase in T-cell frequencies post-vaccination | [2] |
β-amino Acid Incorporation | Stabilizes peptide structure; resists proteolysis | Prolonged HLA-A2 complex half-life; retained TCR specificity | [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7